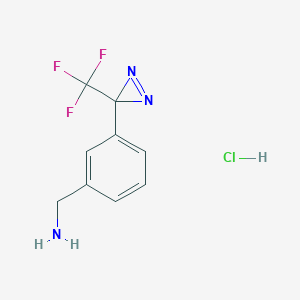(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine hydrochloride
CAS No.: 2031260-46-3
Cat. No.: VC4456462
Molecular Formula: C9H9ClF3N3
Molecular Weight: 251.64
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2031260-46-3 |
|---|---|
| Molecular Formula | C9H9ClF3N3 |
| Molecular Weight | 251.64 |
| IUPAC Name | [3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H8F3N3.ClH/c10-9(11,12)8(14-15-8)7-3-1-2-6(4-7)5-13;/h1-4H,5,13H2;1H |
| Standard InChI Key | MJNDYMNWFMKZPI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)CN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, [3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanamine hydrochloride, reflects its structural components:
-
A phenyl ring substituted at the meta position with a 3-(trifluoromethyl)-3H-diazirin-3-yl group.
-
A methanamine (-CH₂NH₂) moiety at the benzylic position.
The diazirine ring (C=N=N) is a three-membered heterocycle known for its photolability, enabling covalent bond formation with proximal biomolecules upon UV irradiation . The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, critical for membrane permeability in biological studies .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉ClF₃N₃ | |
| Molecular Weight | 251.63 g/mol | |
| CAS Number | 2031260-46-3 | |
| EC Number | 870-615-4 | |
| Purity (NMR) | ≥95.0% | |
| Storage Conditions | Room temperature, dry, cool |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) data confirm the structure:
-
¹H NMR signals at δ 7.50 (s, 1H), 7.22 (s, 1H), and 7.11 (s, 1H) correspond to aromatic protons, while δ 3.86 (s, 2H) and 1.80 (br, 2H) align with the methanamine group .
-
¹³C NMR reveals peaks for the diazirine ring (δ 144.2), trifluoromethyl carbon (δ 123.3, q), and aromatic carbons (δ 132.0–125.4) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves:
-
Diazirine Ring Formation: Reaction of a benzylamine precursor with trifluoroacetamidine under oxidative conditions to install the diazirine moiety .
-
Hydrochloride Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .
A representative pathway from the literature involves:
-
Step 1: Bromination of 3-(trifluoromethyl)-3H-diazirin-3-ylbenzene to yield 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl bromide .
-
Step 2: Nucleophilic substitution with ammonia to form the methanamine intermediate, followed by HCl neutralization .
Optimization Challenges
Key challenges include:
-
Diazirine Stability: The diazirine ring is sensitive to heat and strong bases, necessitating mild reaction conditions (e.g., room temperature, inert atmosphere) .
-
Byproduct Formation: Competing reactions may yield epoxide derivatives, as observed in analogous syntheses .
Applications in Chemical Biology
Photoaffinity Labeling
The compound’s diazirine group undergoes UV-induced carbene formation (λ = 300–365 nm), enabling covalent crosslinking with proteins or nucleic acids . This property is exploited to:
Click Chemistry Compatibility
The primary amine (-NH₂) allows conjugation via:
-
Amide Coupling: Using carbodiimide reagents (e.g., EDC/NHS).
-
Schiff Base Formation: For immobilization on aldehyde-functionalized surfaces .
Table 2: Common Conjugation Strategies
| Strategy | Reagents | Application |
|---|---|---|
| Amide Coupling | EDC, NHS | Bioconjugation |
| Reductive Amination | NaBH₃CN | Probe immobilization |
| Diazonium Salt Formation | NaNO₂, HCl | Surface functionalization |
Recent Research Advancements
TPDYNE Probes
Qian et al. (2023) functionalized steroids with analogous TPDYNE (trifluoromethylphenyl diazirine-alkyne) groups for studying neurosteroid-receptor interactions . The amine group in this compound could similarly enable modular probe design.
Epoxide Derivatives
A 2014 study synthesized 2,3-bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane, demonstrating the feasibility of incorporating diazirines into epoxide scaffolds for crosslinking applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume